molecular formula C14H11FN6S B11054879 3-(4-fluorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-fluorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054879
M. Wt: 314.34 g/mol
InChI Key: NKEFXVZICIQFBC-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl-pyrazolyl group, and a triazolo-thiadiazole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Introduction of the fluorobenzyl group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.

    Cyclization to form the triazolo-thiadiazole core: This step involves the reaction of the intermediate compounds with thiosemicarbazide and subsequent cyclization under acidic conditions to form the triazolo-thiadiazole core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(4-fluorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, resulting in more complex derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

3-(4-fluorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of specific kinases or proteases, leading to the disruption of cellular signaling pathways and resulting in therapeutic effects.

Comparison with Similar Compounds

3-(4-fluorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carbohydrazide: This compound shares the fluorobenzyl and pyrazole groups but lacks the triazolo-thiadiazole core.

    3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one: This compound has a similar pyrazole structure but differs in the substitution pattern and the presence of the phenyl group.

    Multipurpose [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds have a similar triazolo core but differ in the substitution pattern and the presence of the tetrazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11FN6S

Molecular Weight

314.34 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H11FN6S/c1-20-11(6-7-16-20)13-19-21-12(17-18-14(21)22-13)8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3

InChI Key

NKEFXVZICIQFBC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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